molecular formula C13H21N5O2 B2666947 8-(sec-butylamino)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 923689-34-3

8-(sec-butylamino)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2666947
CAS No.: 923689-34-3
M. Wt: 279.344
InChI Key: FFIQBUIDOCWWIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “8-(sec-butylamino)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione” is mentioned in a patent application by Ribon Therapeutics Inc. The patent application relates to pyridazinones and related compounds which are inhibitors of PARP7 and are useful in the treatment of cancer .

Scientific Research Applications

Structural Analysis and Geometry

A study on a similar compound, "8-benzylamino-3,7-dihydro-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}-1,3-dimethyl-1H-purine-2,6-dione," provides insights into its molecular geometry. This compound's purine system exhibits a planar structure, with specific conformations for its substituents, highlighting the influence of different groups on the molecule's overall geometry and potential reactivity or interaction capabilities Karczmarzyk, Karolak‐Wojciechowska, & Pawłowski, 1995.

Synthesis and Derivatives

Research into the reaction of 2-aminotheophyllines with glycerol epichlorohydrin reveals the formation of various compounds, including 8-arylaminotheophylline derivatives. This study underlines the synthetic versatility of theophylline derivatives and their potential for creating pharmacologically active molecules Kremzer, Strokin, Klyuev, & Buryak, 1981.

Biological Activity and Pharmacological Evaluation

A significant aspect of research on purine derivatives involves evaluating their antitumor activity. For instance, derivatives obtained through specific reactions involving phosphorus pentaoxide and triethylamine were tested for their antitumor effects, illustrating the potential therapeutic applications of such compounds Moharram & Osman, 1989.

Future Directions

The compound is part of a class of inhibitors targeting PARP7. PARP1, a member of the same family, has already been shown to be an effective cancer target in connection to cellular stress induced by DNA damage. This suggests that PARP7 inhibitors, including the compound , could have potential applications in cancer treatment .

Properties

IUPAC Name

8-(butan-2-ylamino)-7-ethyl-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O2/c1-6-8(3)14-12-15-10-9(18(12)7-2)11(19)17(5)13(20)16(10)4/h8H,6-7H2,1-5H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFIQBUIDOCWWIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=NC2=C(N1CC)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.